2-Aminoethene-1-thiol hydrochloride
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Overview
Description
It is a white, water-soluble solid that contains both an amine and a thiol functional group . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoethene-1-thiol hydrochloride can be synthesized through the reaction of ethylenimine with hydrogen sulfide. The reaction proceeds as follows:
(NHCH2CH2)+H2S→HSCH2CH2NH2
The product is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in crystalline form and packaged in glass bottles to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoethene-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of air, it readily oxidizes to form the corresponding disulfide.
4HSCH2CH2NH2+O2→2NH2CH2CH2SSCH2CH2NH2+2H2O
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents.
Substitution: Typically involves alkyl halides or other electrophiles under mild conditions.
Major Products Formed:
Oxidation: Produces disulfides.
Substitution: Forms various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Aminoethene-1-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a radioprotective agent and is used in studies involving oxidative stress.
Medicine: Used in the treatment of cystinosis, a rare genetic disorder.
Industry: Employed in the preparation of gold nanoparticles and other nanomaterials.
Mechanism of Action
The primary mechanism of action of 2-Aminoethene-1-thiol hydrochloride involves its ability to interact with cystine, reducing it to cysteine and cysteine-cysteamine mixed disulfide. This reaction helps in the depletion of cystine from lysosomes, which is particularly beneficial in treating cystinosis . The compound also acts as a scavenger of free radicals, providing protection against oxidative damage .
Comparison with Similar Compounds
- 2-Mercaptoethylamine hydrochloride
- Cysteamine hydrochloride
- Mercaptamine hydrochloride
Comparison: 2-Aminoethene-1-thiol hydrochloride is unique due to its dual functional groups (amine and thiol), which allow it to participate in a variety of chemical reactions. Compared to similar compounds, it is particularly effective in reducing cystine accumulation in cells, making it a valuable therapeutic agent for cystinosis .
Properties
Molecular Formula |
C2H6ClNS |
---|---|
Molecular Weight |
111.59 g/mol |
IUPAC Name |
(E)-2-aminoethenethiol;hydrochloride |
InChI |
InChI=1S/C2H5NS.ClH/c3-1-2-4;/h1-2,4H,3H2;1H/b2-1+; |
InChI Key |
DRRCZCVZYHUQDL-TYYBGVCCSA-N |
Isomeric SMILES |
C(=C/S)\N.Cl |
Canonical SMILES |
C(=CS)N.Cl |
Origin of Product |
United States |
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